molecular formula C11H18N2O2 B6237930 tert-butyl 3-(3-aminoprop-1-yn-1-yl)azetidine-1-carboxylate CAS No. 2355374-11-5

tert-butyl 3-(3-aminoprop-1-yn-1-yl)azetidine-1-carboxylate

Cat. No. B6237930
CAS RN: 2355374-11-5
M. Wt: 210.3
InChI Key:
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Description

Tert-butyl 3-(3-aminoprop-1-yn-1-yl)azetidine-1-carboxylate (TBAAC) is an organic compound that has been studied for its potential applications in organic synthesis, drug discovery, and biochemistry. TBAAC is a derivative of azetidine, a cyclic secondary amine with a three-membered ring containing a nitrogen atom and two carbon atoms. TBAAC has been extensively studied for its potential use as a versatile building block for organic synthesis, as well as its potential applications in drug discovery and biochemistry.

Scientific Research Applications

Tert-butyl 3-(3-aminoprop-1-yn-1-yl)azetidine-1-carboxylate has been studied for its potential applications in organic synthesis, drug discovery, and biochemistry. In organic synthesis, this compound is a versatile building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. In drug discovery, this compound has been used as a starting material for the synthesis of novel compounds with potential therapeutic activity. In biochemistry, this compound has been studied for its potential use as a substrate for enzymes involved in the synthesis of biologically active compounds.

Mechanism of Action

Tert-butyl 3-(3-aminoprop-1-yn-1-yl)azetidine-1-carboxylate is a substrate for enzymes involved in the synthesis of biologically active compounds. The exact mechanism of action of this compound is not yet fully understood; however, it is thought that the reaction of this compound with enzymes results in the formation of an intermediate compound, which is then further metabolized to form the desired biologically active compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is known that this compound is a substrate for enzymes involved in the synthesis of biologically active compounds, which suggests that it may have some effect on biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

The main advantage of using tert-butyl 3-(3-aminoprop-1-yn-1-yl)azetidine-1-carboxylate in laboratory experiments is its versatility as a building block for the synthesis of a variety of compounds. Additionally, this compound is relatively easy to synthesize and is inexpensive compared to other building blocks. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not yet fully understood, making it difficult to predict the effects of this compound on biochemical and physiological processes.

Future Directions

Future research on tert-butyl 3-(3-aminoprop-1-yn-1-yl)azetidine-1-carboxylate should focus on further elucidating its mechanism of action, as well as its potential applications in organic synthesis, drug discovery, and biochemistry. Additionally, further studies should be conducted to investigate the biochemical and physiological effects of this compound and to determine its potential therapeutic benefits. Finally, further research should be conducted to optimize the synthesis of this compound and to explore its potential as a building block for the synthesis of novel compounds.

Synthesis Methods

Tert-butyl 3-(3-aminoprop-1-yn-1-yl)azetidine-1-carboxylate can be synthesized from the reaction of tert-butyl azetidine-1-carboxylate (TBAC) with 3-aminopropyne in the presence of a base. The reaction proceeds in two steps: first, the base catalyzes the reaction of TBAC with 3-aminopropyne to form a tert-butyl-3-(3-aminoprop-1-yn-1-yl)azetidine-1-carboxylate (this compound) intermediate; second, this compound undergoes a dehydration reaction to form tert-butyl-3-(3-aminoprop-1-yn-1-yl)azetidine-1-carboxylic acid (tert-butyl 3-(3-aminoprop-1-yn-1-yl)azetidine-1-carboxylateA).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-(3-aminoprop-1-yn-1-yl)azetidine-1-carboxylate involves the reaction of tert-butyl 3-bromoazetidine-1-carboxylate with propargylamine in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl 3-bromoazetidine-1-carboxylate", "propargylamine", "base (e.g. sodium hydride, potassium tert-butoxide)" ], "Reaction": [ "Add base to a solution of tert-butyl 3-bromoazetidine-1-carboxylate in a suitable solvent (e.g. THF, DMF) to deprotonate the carboxylic acid group.", "Add propargylamine to the reaction mixture and stir at room temperature for several hours.", "Quench the reaction with an acid (e.g. hydrochloric acid) to protonate the amine group and isolate the product by filtration or chromatography.", "Purify the product by recrystallization or other suitable method." ] }

CAS RN

2355374-11-5

Molecular Formula

C11H18N2O2

Molecular Weight

210.3

Purity

95

Origin of Product

United States

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